molecular formula C10H18O B1211393 (-)-Neoisodihydrocarveol CAS No. 53796-80-8

(-)-Neoisodihydrocarveol

Cat. No. B1211393
CAS RN: 53796-80-8
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-UTLUCORTSA-N
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Description

(-)-neoisodihydrocarveol is a dihydrocarveol with a (1R,2S,4S)-configuration. It is an enantiomer of a (+)-neoisodihydrocarveol.

Scientific Research Applications

Asymmetric Catalysis

The stereodivergent synthesis of carveol and dihydrocarveol through ketoreductases/ene-reductases catalyzed asymmetric reduction highlights the importance of these compounds as additives in the flavor industry and as building blocks in the synthesis of natural products. This research provides convenient access to all possible stereoisomers of carveol and dihydrocarveol, contributing significantly to advancements in asymmetric catalysis and natural product synthesis (Guo et al., 2018).

Enzyme Redesign for Biofuel Production

The transformation of menthane monoterpenes by Mentha piperita cell culture, including the reduction of (4R)-carvone to neodihydrocarveol, indicates the potential of plant cell cultures in producing valuable compounds for various applications, such as biofuel production. This study demonstrates the broad substrate stereospecificity of the hydroxylating enzymes involved, which could be leveraged for the microbial production of biofuels and commodity chemicals (Kim et al., 2002).

properties

CAS RN

53796-80-8

Product Name

(-)-Neoisodihydrocarveol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1

InChI Key

KRCZYMFUWVJCLI-UTLUCORTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C[C@@H]1O)C(=C)C

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Other CAS RN

53796-80-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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